molecular formula C24H30N4O4S B2630045 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide CAS No. 688356-38-9

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide

Cat. No.: B2630045
CAS No.: 688356-38-9
M. Wt: 470.59
InChI Key: ZMSQQRUKRYWLNR-UHFFFAOYSA-N
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Description

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazoline core, along with the dimethoxyphenyl and sulfanyl groups, contributes to its unique chemical properties and biological activities.

Scientific Research Applications

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the dimethoxyphenyl group, and the attachment of the sulfanyl and butanamide moieties. Common reagents used in these reactions include various amines, thiols, and alkylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. The dimethoxyphenyl group may enhance binding affinity and specificity, while the sulfanyl and butanamide moieties contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)butanamide
  • 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-methoxybutyl)butanamide

Uniqueness

Compared to similar compounds, 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide exhibits unique properties due to the specific arrangement of functional groups. The presence of the 3-methoxypropyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-5-21(23(29)25-11-8-12-30-2)33-24-27-20-10-7-6-9-19(20)22(28-24)26-16-13-17(31-3)15-18(14-16)32-4/h6-7,9-10,13-15,21H,5,8,11-12H2,1-4H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQQRUKRYWLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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